Cas no 1867-76-1 (1H-Indeno[5,4-f]quinoline,7-[(1R)-1,5-dimethylhexyl]hexadecahydro-1,4a,6a-trimethyl-,(4aR,4bS,6aR,7R,9aS,9bS,11aR)-)

1H-Indeno[5,4-f]quinoline,7-[(1R)-1,5-dimethylhexyl]hexadecahydro-1,4a,6a-trimethyl-,(4aR,4bS,6aR,7R,9aS,9bS,11aR)- structure
1867-76-1 structure
Nome del prodotto:1H-Indeno[5,4-f]quinoline,7-[(1R)-1,5-dimethylhexyl]hexadecahydro-1,4a,6a-trimethyl-,(4aR,4bS,6aR,7R,9aS,9bS,11aR)-
Numero CAS:1867-76-1
MF:C27H49N
MW:387.684668302536
CID:185201
PubChem ID:193335

1H-Indeno[5,4-f]quinoline,7-[(1R)-1,5-dimethylhexyl]hexadecahydro-1,4a,6a-trimethyl-,(4aR,4bS,6aR,7R,9aS,9bS,11aR)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Indeno[5,4-f]quinoline,7-[(1R)-1,5-dimethylhexyl]hexadecahydro-1,4a,6a-trimethyl-,(4aR,4bS,6aR,7R,9aS,9bS,11aR)-
    • 1H-Indeno[5,4-f]quinoline,7-[(1R)-1,5-dimethylhexyl]hexadecahydro-1,4a,6a-trimethyl-,(4aR,4bS,...
    • 4-methyl-4-azacholestane
    • (4aR,4bS,6aR,9aS,9bS,11aR)-1,4a,6a-trimethyl-2-[(2R)-6-methylheptan-2-yl]hexadecahydro-1H-indeno[5,4-f]quinoline
    • 4-Azacholestane, 4-methyl-, (5alpha)-
    • 4-Methyl-4-aza-5alpha-cholestane
    • (3aS,3bS,5aR,9aR,9bS,11aR)-6,9a,11a-trimethyl-7-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,3b,4,5,5a,7,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline
    • 1,4a,6a-Trimethyl-2-(6-methylheptan-2-yl)hexadecahydro-1H-indeno[5,4-f]quinoline
    • DTXSID60940135
    • 1867-76-1
    • Inchi: InChI=1S/C27H49N/c1-19(2)9-7-10-20(3)24-15-18-27(5)23-14-17-26(4)16-8-11-22(26)21(23)12-13-25(27)28(24)6/h19-25H,7-18H2,1-6H3/t20-,21+,22+,23+,24?,25-,26-,27-/m1/s1
    • Chiave InChI: ZBHJPJSJUPTGSI-DLIDQQGSSA-N
    • Sorrisi: CC(CCC[C@H](C1CC[C@@]2([C@H]3CC[C@@]4(C)CCC[C@H]4[C@@H]3CC[C@H]2N1C)C)C)C

Proprietà calcolate

  • Massa esatta: 387.387
  • Massa monoisotopica: 387.387
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 5
  • Complessità: 540
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 9.3
  • Superficie polare topologica: 3.2Ų

Proprietà sperimentali

  • Densità: 0.922
  • Punto di ebollizione: 449.4°Cat760mmHg
  • Punto di infiammabilità: 198.9°C
  • Indice di rifrazione: 1.494
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica